Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate
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Overview
Description
General Approach for Synthesis
The synthesis of complex polyquinane derivatives, including dimethyl tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate, can be achieved through the condensation of dimethyl 3-ketoglutarate with various 1,2-dicarbonyl compounds. This method facilitates the generation of molecular complexity and has been demonstrated to produce a range of tricyclic and tetracyclic compounds with intricate structures. Notably, the spontaneous resolution of certain compounds upon crystallization and the steric accessibility of the β-diketone functionality have been explored to understand their reactivity, such as the observed retro-Claisen reaction in some derivatives .
Molecular Structure Analysis
The molecular structure of polyquinane derivatives, including dimethyl tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate, has been examined in the context of strain energy and steric accessibility. The crystal structures of related tetraones have been studied, revealing insights into the molecular conformation and the factors influencing their stability and reactivity. The unique structure of these compounds, such as staurane tetraone, has been highlighted for its ability to undergo spontaneous resolution, which is a significant observation in chiral chemistry .
Chemical Reactions Analysis
The reactivity of dimethyl tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate with mercury salts has been investigated, showing the formation of solvoadducts and addition products. The nature of the mercury salt affects the reaction outcome, with different salts leading to varying amounts of addition products. This study provides insight into the reaction mechanisms involving ion pairs and the influence of solvent on the reaction pathway .
Physical and Chemical Properties Analysis
The synthesis of dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate and its derivatives has been achieved through a five-step process starting from readily available cis-bicyclo[3.3.0]octane-3,7-diones. The key step involves iodine oxidation of the bis-enolate derived from the corresponding dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates. This synthesis route provides a new entry into the tricyclo[3.3.0.03,7]octane skeleton, which is a structural component of the target compound. The physical and chemical properties of these compounds are inferred from their synthetic routes and the intermediates involved, such as the tetramethyl dihydroxy derivatives and the final tricyclic diones .
Synthesis of Related Compounds
Further studies have explored the synthesis of related compounds, such as dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate, which shares structural similarities with the target compound. The key step in this synthesis involves a regioselective intramolecular C–H insertion of a carbene. This research contributes to the broader understanding of synthetic strategies for constructing complex tricyclic and tetracyclic frameworks that are relevant to the study of dimethyl tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate .
Scientific Research Applications
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Tricyclo[3.3.1.1(3,7)]decane Compounds These compounds are part of the larger family of adamantanes . They have been studied for various applications, including in the field of medicinal chemistry .
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Memantine Memantine, a derivative of adamantane, is an NMDA receptor antagonist used in the treatment of Alzheimer’s disease . This drug has been available in many European and Asian markets before getting approval in the US .
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Tricyclo[3.3.1.1(3,7)]decane,tricyclo[3.3.1.1(3,7)]decylidene- This compound has a molecular weight of 268.4363 . It’s also part of the larger family of tricyclo[3.3.1.1(3,7)]decane compounds . The specific applications of this compound are not detailed in the source .
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Memantine Memantine, a derivative of adamantane, is an NMDA receptor antagonist used in the treatment of Alzheimer’s disease . This drug has been available in many European and Asian markets before getting approval in the US .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[3-(2-methoxy-2-oxoethyl)-1-adamantyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-19-13(17)8-15-4-11-3-12(5-15)7-16(6-11,10-15)9-14(18)20-2/h11-12H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCQIADOMIJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391044 |
Source
|
Record name | dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate | |
CAS RN |
17768-29-5 |
Source
|
Record name | dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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